tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate
Description
tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.35 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a benzyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(3-hydroxy-5-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-7-12(9-14(18)8-11)10-17(13-5-6-13)15(19)20-16(2,3)4/h7-9,13,18H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSUIPJYQYNOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CN(C2CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl bromide and 3-hydroxy-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions using alkyl halides and a strong base
Scientific Research Applications
tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate is used in various scientific research fields, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
tert-Butyl cyclopropyl(3-hydroxy-5-methylbenzyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-hydroxypropyl)carbamate: This compound has a similar structure but lacks the cyclopropyl and benzyl groups, making it less complex and potentially less versatile.
tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride: This compound includes a piperidine ring instead of a cyclopropyl ring, which may result in different chemical properties and applications.
3-Acetamidophenyl N-(tert-butyl)carbamate: This compound has an acetamido group instead of a hydroxyl group, which can affect its reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
